(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions to form the corresponding enone. This enone is then subjected to a Wittig reaction to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as crystallization or chromatography ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1-methyl-3-phenyl-1H-pyrazol-5-yl)prop-2-enoic acid
- (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
- (2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)but-2-enoic acid
Uniqueness
(2E)-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the enone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(2-ethyl-5-methylpyrazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-11-8(4-5-9(12)13)6-7(2)10-11/h4-6H,3H2,1-2H3,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETGEBXZLJCNOF-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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